molecular formula C4H9NO2S B1267830 1,4-Butanesultam CAS No. 37441-50-2

1,4-Butanesultam

Cat. No.: B1267830
CAS No.: 37441-50-2
M. Wt: 135.19 g/mol
InChI Key: DNGMYXZLJGHHOM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Butanesultam plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dehydrogenases and sulfo-alkylating agents. This modification can significantly increase the water solubility of the derivatives, enhancing their pharmacological properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a sulfo-alkylating agent, introducing the sulfobutyl group into nucleophilic functional groups of biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by increasing the solubility and activity of target proteins. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the oxidation of 4-hydroxybutyrate. The compound interacts with enzymes such as dehydrogenases, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanesultam can be synthesized through several methods. One common synthetic route involves the reaction of butane-1,4-diol with sulfuryl chloride to form 1,4-butanesultone, which is then treated with ammonia to yield this compound . The reaction conditions typically include:

    Temperature: The reaction is carried out at room temperature.

    Solvent: An organic solvent such as dichloromethane is often used.

    Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanesultam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMYXZLJGHHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307518
Record name 1,4-Butanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37441-50-2
Record name 37441-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191905
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazinane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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